N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide
Description
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide is a sulfonamide derivative featuring a substituted indole core linked via an ethyl chain to a 4-tert-butylbenzenesulfonamide group.
Properties
Molecular Formula |
C21H25BrN2O2S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C21H25BrN2O2S/c1-14-18(19-13-16(22)7-10-20(19)24-14)11-12-23-27(25,26)17-8-5-15(6-9-17)21(2,3)4/h5-10,13,23-24H,11-12H2,1-4H3 |
InChI Key |
MCLKKSWVWHDIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the indole derivative, which is then further modified to introduce the bromo and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding indoline derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Substituent Variations on the Indole Core
- Target Compound : 5-Bromo-2-methyl substitution on indole. Bromine increases molecular weight (465.41 g/mol, per ) and may influence halogen bonding .
- N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r): Features a 3-acetylphenyl group on the indole and a 4-methylbenzenesulfonamide.
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)propanamide: Replaces sulfonamide with propanamide and adds a fluoro-biphenyl group.
Modifications on the Sulfonamide Group
- Target Compound : 4-tert-Butylbenzenesulfonamide. The tert-butyl group is strongly hydrophobic, favoring interactions with lipophilic protein pockets .
- H-8 Hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide): Uses an isoquinoline core instead of indole and a methylaminoethyl linker. The isoquinoline’s planar structure may enhance π-π stacking, while the methylamine increases basicity .
- N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide: Incorporates a benzylpiperazine-oxoethyl linker.
Molecular Weight and Physicochemical Properties
Implications for Drug Design
- Halogen Interactions : The 5-bromo substituent may facilitate halogen bonding with target proteins, a feature absent in methyl- or trifluoromethoxy-substituted analogs .
- Linker Flexibility : Ethyl linkers (as in the target compound) balance rigidity and flexibility, whereas piperazine or oxoethyl linkers () introduce conformational constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
